molecular formula C14H21NO2 B561835 (+)-N,O-Di-Desmethyl Tramadol CAS No. 144830-19-3

(+)-N,O-Di-Desmethyl Tramadol

Cat. No. B561835
CAS RN: 144830-19-3
M. Wt: 235.327
InChI Key: CJXNQQLTDXASSR-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tramadol is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .


Synthesis Analysis

Tramadol is prepared by reacting an intermediate comprising one or more of: (a) a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1- (3-methoxyphenyl) cyclohexanol; and/or (b) a hydrate of (RR,SS)-2-dimethylaminomethyl-1- (3-methoxyphenyl) cyclohexanol; with HCl in the presence of a catalytic amount of water .


Molecular Structure Analysis

The molecular structure of Tramadol is available as a 2d Mol file .


Chemical Reactions Analysis

Tramadol is metabolized in the liver by O- and N-demethylation (phase I) and conjugation (phase II). O-demethylation of tramadol to the active metabolite O-demethyltramadol (ODT) is catalyzed by cytochrome CYP2D6, and N-demethylation to N-demethyltramadol (NDT) occurs via CYP2B6 and CYP3A4 .


Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are shown in Table 1.1. Table 1.1 Commonly used metrics for compound quality .

Scientific Research Applications

  • Pharmacokinetics and Efficacy in Veterinary Medicine : In dogs, both intravenous and extradural administration of tramadol (including its metabolite O-desmethyl tramadol) provided effective intra- and post-operative analgesia without significant side effects. However, the analgesic efficacy of extradural administration was comparable to intravenous, suggesting the extradural route might not be a practical alternative (Vettorato et al., 2010).

  • Effects on Muscarinic Receptor Functions : O-Desmethyl tramadol has been shown to inhibit the function of type-1 muscarinic (M1) receptors but not type-3 muscarinic (M3) receptors. This property may contribute to its analgesic activity in the central nervous system (Nakamura et al., 2005).

  • Cytochrome P450 Mediated Metabolism in Dogs : The metabolism of tramadol to O-Desmethyl tramadol (M1) and N-Desmethyl Tramadol (M2) in dogs has been found to be mediated by specific cytochrome P450 enzymes. This has implications for understanding the variable clinical efficacy of tramadol in dogs (Perez Jimenez et al., 2016).

  • Diagnostic and Toxicological Analysis : A newly developed enzyme-linked immunosorbent assay (ELISA) kit for the sensitive detection of tramadol and O-desmethyl tramadol in urine and blood has been reported. This represents a useful tool for applications in toxicology (Stewart et al., 2014).

  • Opioid Receptor Affinities : The affinities of tramadol and its metabolites, including O-Desmethyl tramadol, for human opioid receptors have been studied, providing insights into the complex analgesic mechanism of tramadol and its metabolites (Lai et al., 1996).

  • Clinical Pharmacology in Humans : The pharmacokinetics and clinical applications of tramadol and its metabolites, including O-Desmethyl tramadol, have been extensively reviewed, highlighting their importance in pain management (Grond & Sablotzki, 2004).

Mechanism of Action

Target of Action

The primary targets of (+)-N,O-Di-Desmethyl Tramadol, a metabolite of Tramadol, are the μ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets of many analgesic drugs .

Mode of Action

(+)-N,O-Di-Desmethyl Tramadol acts as an agonist of the μ-opioid receptor . This means it binds to these receptors and activates them, which leads to an analgesic (pain-relieving) effect . Additionally, (+)-Tramadol, the parent compound of (+)-N,O-Di-Desmethyl Tramadol, inhibits the reuptake of serotonin and norepinephrine, enhancing inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

The metabolism of Tramadol to (+)-N,O-Di-Desmethyl Tramadol involves the action of the cytochrome P450 enzymes, specifically CYP2D6 . This enzyme catalyzes the O-demethylation of (+)-Tramadol to form (+)-O-desmethyl Tramadol . The wide variability in the pharmacokinetic properties of Tramadol can partly be ascribed to CYP polymorphism .

Pharmacokinetics

Tramadol is rapidly and almost completely absorbed after oral administration . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are mainly excreted via the kidneys . The mean elimination half-life is about 6 hours .

Result of Action

The activation of μ-opioid receptors by (+)-N,O-Di-Desmethyl Tramadol results in an analgesic effect, providing relief from moderate to severe pain . This is the primary molecular and cellular effect of the compound’s action.

Action Environment

The action, efficacy, and stability of (+)-N,O-Di-Desmethyl Tramadol can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants like benzodiazepines and ethanol, can lead to increased risk of Tramadol intoxication . Additionally, genetic factors such as polymorphisms in the CYP2D6 enzyme can affect the metabolism of Tramadol and thus its efficacy .

Future Directions

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management. Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

properties

IUPAC Name

3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNQQLTDXASSR-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654161
Record name 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-N,O-Di-Desmethyl Tramadol

CAS RN

144830-19-3
Record name 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.